molecular formula C13H9ClF2N4 B2621062 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 866049-87-8

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2621062
CAS No.: 866049-87-8
M. Wt: 294.69
InChI Key: ATQQNMPFDBPFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 5: Methyl group, contributing to hydrophobic interactions.
  • Position 7: Chloro(difluoro)methyl group, a hybrid halogen substituent combining electron-withdrawing and lipophilic properties .

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines known for structural mimicry of purines, enabling diverse biological activities such as kinase inhibition and radiotracer development .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N4/c1-8-6-11(13(14,15)16)20-12(19-8)9(7-18-20)10-4-2-3-5-17-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQQNMPFDBPFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323791
Record name 7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866049-87-8
Record name 7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclocondensation reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the replacement of the chloro(difluoro)methyl group with other functional groups.

Scientific Research Applications

The compound has been studied for its potential in various therapeutic areas, particularly in the following:

Antimycobacterial Activity

Recent studies indicate that pyrazolo[1,5-a]pyrimidines exhibit significant activity against Mycobacterium tuberculosis (M.tb). The mechanism involves the inhibition of ATP synthase, which is crucial for bacterial energy metabolism. Specific modifications at the C-7 position enhance the potency and selectivity against mycobacterial strains.

Anticancer Properties

Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as DLD-1 (colon cancer) and HT-29. The mechanism involves:

  • Increased caspase activity.
  • Disruption of mitochondrial membrane potential.

Structure-Activity Relationships (SAR)

A detailed analysis of structure-activity relationships has revealed that:

  • Substituents at positions C-3 and C-5 significantly influence biological activity.
  • Compounds featuring a chloro(difluoro)methyl group at the C-7 position demonstrate enhanced activity against target pathogens.

In Vitro Studies

In vitro tests have shown that various derivatives of this compound have low IC50 values against M.tb, indicating potent antimycobacterial activity. Some derivatives also exhibit low hERG liability, suggesting a favorable safety profile for further development.

In Vivo Efficacy

Animal model studies have demonstrated that selected pyrazolo[1,5-a]pyrimidines can effectively reduce bacterial loads in infected mice, supporting their potential as therapeutic agents against tuberculosis.

Case Studies

  • Antimycobacterial Efficacy : A study reported an IC50 value of 0.8 µM for a derivative against M.tb, confirming its potential as an effective treatment option.
  • Cancer Research : Derivatives showed promising results in inducing apoptosis in colon cancer cell lines with significant decreases in p53 levels post-treatment.

Table 1: Summary of Biological Activities

Compound NameTarget PathogenIC50 (µM)Mechanism of Action
Compound AM.tb0.8ATP synthase inhibition
Compound BDLD-1 Cells0.5Apoptosis induction via caspase activation
Compound CHT-29 Cells0.6Mitochondrial membrane disruption

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeActivity Level
C-3FluorophenylHigh
C-5Alkyl/ArylModerate
C-7Chloro(difluoro)methylHigh

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 7

a. Chloro(difluoro)methyl vs. Trifluoromethyl

  • Target Compound : The chloro(difluoro)methyl group at position 7 offers moderate electron-withdrawing effects and enhanced metabolic stability compared to trifluoromethyl groups. This balance may reduce off-target interactions while maintaining bioavailability .

b. Halogen vs. Non-Halogen Substituents

  • 7-Chloro Derivatives : describes 7-chloro-5-methyl-2-phenyl analogs, where the chloro group enhances crystallinity and molecular packing. However, the absence of difluoro substitution reduces lipophilicity compared to the target compound .
  • 7-(2-Chlorophenylamino) Derivatives: highlights a fluorine-18-labeled analog with a 7-(2-chlorophenylamino) group, optimized for tumor retention in PET imaging. The target compound’s chloro(difluoro)methyl group may offer similar tumor specificity but with different pharmacokinetics .

Substituent Variations at Position 3

a. 2-Pyridinyl vs. Carboxylic Acid/Carbonitrile

  • Target Compound : The 3-(2-pyridinyl) group enhances solubility in polar solvents and enables metal coordination, which is absent in analogs like 7-[chloro(difluoro)methyl]-5-methylpyrazolo-[1,5-a]pyrimidine-2-carboxylic acid () .
  • 3-Carbonitrile Derivatives: and describe 3-cyano-substituted pyrazolo[1,5-a]pyrimidines used in SPECT imaging. The cyano group improves radiolabeling efficiency but may reduce in vivo stability compared to the pyridinyl group .

b. Aryl vs. Heteroaryl Substituents

  • 3-Phenyl vs. 3-(Furan-2-yl): and include compounds with furan or phenyl groups at position 3.

Substituent Variations at Position 5

a. Methyl vs. Methoxyphenyl

  • Target Compound : The 5-methyl group offers simplicity and metabolic stability. In contrast, ’s 5-(4-methoxyphenyl) analog introduces electron-donating effects, which may improve solubility but increase susceptibility to oxidative metabolism .
  • 5-Amino Alkoxy Moieties: and highlight amino alkoxy substitutions (e.g., 5-((2-[18F]fluoroethoxy)methyl)), which are critical for radiotracer functionality. The target compound’s methyl group lacks this versatility but ensures synthetic accessibility .

Radiotracer Potential

  • The 2-pyridinyl group could facilitate chelation with radiometals like 68Ga or 64Cu .
  • 99mTc-Labeled Analogs: ’s 3-cyano-7-bromoanilino derivatives show high tumor-to-muscle ratios in SPECT. The target compound’s chloro(difluoro)methyl group may offer similar tumor uptake with improved clearance .

Kinase Inhibition and Anticancer Activity

  • The chloro(difluoro)methyl group’s steric bulk may enhance selectivity for specific kinase domains .
  • 7-Trifluoromethyl Derivatives : ’s trifluoromethyl analogs demonstrate potent kinase inhibition but may suffer from off-target effects due to excessive lipophilicity .

Biological Activity

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological properties, including antifungal, anti-inflammatory, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of halogen substituents and the pyridinyl group enhances its interaction with biological targets.

Antifungal Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antifungal properties. A study highlighted the efficacy of such compounds against various fungal strains, demonstrating their potential as fungicides. Specifically, this compound was part of a fungicidal mixture that showed promising results in inhibiting fungal growth .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines are known inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies showed that derivatives from this class could effectively inhibit these enzymes, providing a potential therapeutic avenue for inflammatory diseases .

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidines on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound5.400.01344.56
Celecoxib0.100.052.00
Indomethacin0.500.301.67

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. These compounds have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Notably, the compound under review has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Anticancer Efficacy
A recent study evaluated the effects of several pyrazolo[1,5-a]pyrimidine derivatives on HeLa cells (cervical cancer). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 15 μM after 48 hours of treatment. This suggests a potent anticancer effect that warrants further investigation .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammation and cancer progression. The compound's structure allows it to fit into active sites of target proteins, inhibiting their function.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for high yield?

  • Methodology : Cyclocondensation of aminopyrazole precursors with β-keto esters or acrylonitriles under reflux conditions (e.g., pyridine or DMF as solvents) is a standard approach. For example, cyclization of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate yields intermediates, followed by hydrolysis and amidation . Optimization includes adjusting reaction time (3–6 hours) and temperature (60–120°C), with yields ranging from 62% to 84% depending on substituents .
  • Key Data :

PrecursorSolventTemp (°C)Yield (%)Ref
5a + enaminone 16a-cPyridine10070
Tosylated precursorDMF10025 (radio)

Q. How are pyrazolo[1,5-a]pyrimidines characterized structurally, and what analytical techniques are critical?

  • Methodology : Multi-modal characterization is essential:

  • NMR : 1H/13C NMR confirms substituent positions (e.g., pyrimidine-H at δ 6.72 in CDCl3) .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₈H₄Cl₂N₄ for 7-chloro-5-(chloromethyl) derivatives) .
  • X-ray Crystallography : Determines planarity (r.m.s. deviation ≤0.011 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidines, and how are initial screenings conducted?

  • Methodology : In vitro enzyme inhibition assays (e.g., cathepsin K/B) using fluorogenic substrates. For instance, compound 5a inhibits cathepsin K (IC₅₀ = 25 µM) via competitive binding . Radiolabeled derivatives (e.g., [¹⁸F]5) are evaluated in tumor-bearing mice via PET imaging, with tumor uptake quantified as %ID/g .

Advanced Research Questions

Q. How do structural modifications at C-5 and C-7 positions influence pharmacokinetics and tumor selectivity?

  • Methodology : Introducing polar groups (e.g., hydroxyl, carboxyl) improves solubility and reduces nonspecific tissue retention. For example, [¹⁸F]4 (5-(hydroxymethyl) derivative) shows higher tumor-to-background ratios than nonpolar analogs in S180 tumor models .
  • Data :

DerivativeTumor Uptake (%ID/g at 1h)Clearance Rate (Liver)Ref
[¹⁸F]12.5Slow
[¹⁸F]44.1Moderate

Q. What experimental approaches resolve contradictions in reported bioactivity data across analogs?

  • Methodology : Comparative molecular docking and SAR studies. For example, trifluoromethyl groups at C-2 enhance kinase inhibition (e.g., c-Src IC₅₀ = 45 µM for 7f ) but reduce solubility, necessitating formulation adjustments (e.g., carboxymethylcellulose emulsions) .
  • Case Study : Mycro3 (oral bioavailability AUC = 5449 ng·h/mL) vs. intravenous analogs highlights trade-offs between stability and efficacy .

Q. How can in silico modeling guide the design of pyrazolo[1,5-a]pyrimidines with improved CNS penetration?

  • Methodology : LogP calculations and blood-brain barrier (BBB) permeability predictions using software like Schrödinger Suite. Compound 7f.HCl (LogP = 2.8) achieves CNS penetration via passive diffusion, validated by in vivo PET imaging .

Data Contradictions and Resolution

  • Synthesis Yields : Discrepancies in yields (e.g., 25% for radiolabeled vs. 70% for non-radioactive analogs) arise from purification challenges (HPLC vs. crystallization) and precursor stability .
  • Bioactivity Variability : Substituent electronegativity (e.g., Cl vs. CF₃) alters target affinity. For example, 3-(4'-chlorophenylazo) derivatives show lower cathepsin inhibition than trifluoromethyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.